molecular formula C7H4BrN3O2 B1380860 6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid CAS No. 1404480-51-8

6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B1380860
CAS No.: 1404480-51-8
M. Wt: 242.03 g/mol
InChI Key: PCAKPBMTPAECIY-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 3rd position of the imidazo[1,2-a]pyrazine ring system. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid typically involves the bromination of imidazo[1,2-a]pyrazine-3-carboxylic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of environmentally friendly brominating agents and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazo[1,2-a]pyrazine derivatives.

    Oxidation Reactions: Products include N-oxides and other oxidized forms.

    Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities or receptor interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding interactions with target proteins, influencing the compound’s biological activity. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid can be compared with other similar compounds such as:

    6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid: Differing by the position of the carboxylic acid group, this compound may exhibit different reactivity and biological activity.

    6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid: This compound has a pyridine ring instead of a pyrazine ring, leading to variations in chemical properties and applications.

    3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-3-11-4(7(12)13)1-10-6(11)2-9-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAKPBMTPAECIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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